![molecular formula C11H9F3N2O2 B2854702 Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-53-2](/img/structure/B2854702.png)
Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound that contains several functional groups. It has an imidazo[1,2-a]pyridine core, which is a bicyclic compound containing an imidazole ring fused to a pyridine ring. This core is substituted with a difluoromethyl group, a fluorine atom, and an ethyl carboxylate ester group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[1,2-a]pyridine core, the introduction of the difluoromethyl and fluoro substituents, and the esterification of the carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic imidazo[1,2-a]pyridine core, with the various substituents attached at the appropriate positions .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The reactivity would be influenced by the presence of the various functional groups, as well as the electronic and steric properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of the various functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines
This compound can be used in the synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines at room temperature . This is achieved via the HFIP-promoted Friedel–Crafts reaction of difluoroacetaldehyde ethyl hemiacetal and imidazo[1,2-a]pyridines . This strategy could be applied to the direct C (sp 2 )-H hydroxydifluoromethylation of imidazo[1,2-a]pyridines .
Organic Synthesis and Drug Development
Imidazo[1,2-a]pyridine acts as a versatile scaffold in organic synthesis and drug development . This compound can be used to illustrate its reactivity and multifarious biological activity .
Fungicidal Activity
This compound can be used in the synthesis of novel fungicidally active succinate dehydrogenase inhibitors . These inhibitors carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-11(17)9-8(10(13)14)15-7-4-3-6(12)5-16(7)9/h3-5,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTGCTVRSXUTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
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